Cas no 730951-49-2 (2-4-(2,4-Dichlorophenyl)-1,3-thiazol-2-ylacetonitrile)

2-4-(2,4-Dichlorophenyl)-1,3-thiazol-2-ylacetonitrile is a specialized organic compound featuring a dichlorophenyl-substituted thiazole core linked to an acetonitrile moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its dichlorophenyl group enhances lipophilicity and binding affinity, while the thiazole ring contributes to heterocyclic versatility. The nitrile functionality offers further derivatization potential, enabling the formation of amides, acids, or heterocycles. The compound's stability under standard conditions ensures reliable handling and storage. Its precise molecular architecture makes it particularly useful in the development of biologically active molecules, including potential antimicrobial or antifungal agents. Careful handling is advised due to its reactive nitrile group.
2-4-(2,4-Dichlorophenyl)-1,3-thiazol-2-ylacetonitrile structure
730951-49-2 structure
Product Name:2-4-(2,4-Dichlorophenyl)-1,3-thiazol-2-ylacetonitrile
CAS No:730951-49-2
MF:C11H6Cl2N2S
MW:269.149738788605
CID:867416
PubChem ID:2394848
Update Time:2025-05-24

2-4-(2,4-Dichlorophenyl)-1,3-thiazol-2-ylacetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-4-(2,4-Dichlorophenyl)-1,3-thiazol-2-ylacetonitrile
    • 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile
    • 730951-49-2
    • AKOS000206631
    • CS-0213070
    • [4-(2,4-Dichloro-phenyl)-thiazol-2-yl]-acetonitrile
    • Z48849059
    • EN300-06352
    • Inchi: 1S/C11H6Cl2N2S/c12-7-1-2-8(9(13)5-7)10-6-16-11(15-10)3-4-14/h1-2,5-6H,3H2
    • InChI Key: CFZAJQGVLUIXOI-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C1=CSC(CC#N)=N1)Cl

Computed Properties

  • Exact Mass: 267.9628748g/mol
  • Monoisotopic Mass: 267.9628748g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 64.9Ų

2-4-(2,4-Dichlorophenyl)-1,3-thiazol-2-ylacetonitrile Pricemore >>

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Additional information on 2-4-(2,4-Dichlorophenyl)-1,3-thiazol-2-ylacetonitrile

Recent Advances in the Study of 2-4-(2,4-Dichlorophenyl)-1,3-thiazol-2-ylacetonitrile (CAS: 730951-49-2)

In recent years, the compound 2-4-(2,4-Dichlorophenyl)-1,3-thiazol-2-ylacetonitrile (CAS: 730951-49-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This thiazole derivative has shown promising potential in various therapeutic applications, particularly in the development of novel antimicrobial and anticancer agents. The unique structural features of this compound, including the dichlorophenyl and thiazole moieties, contribute to its biological activity and make it a valuable candidate for further investigation.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological effects of 2-4-(2,4-Dichlorophenyl)-1,3-thiazol-2-ylacetonitrile. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis by targeting key enzymes involved in peptidoglycan biosynthesis.

In addition to its antimicrobial properties, 2-4-(2,4-Dichlorophenyl)-1,3-thiazol-2-ylacetonitrile has also been investigated for its potential anticancer effects. A recent preclinical study published in Bioorganic & Medicinal Chemistry Letters reported that this compound induces apoptosis in several cancer cell lines, including breast and lung cancer cells. The study further identified the compound's ability to modulate the activity of pro-apoptotic proteins, such as Bax and caspase-3, as a key mechanism contributing to its anticancer effects.

The synthesis and optimization of 2-4-(2,4-Dichlorophenyl)-1,3-thiazol-2-ylacetonitrile have also been a focus of recent research. A 2022 study in Tetrahedron Letters described an improved synthetic route for this compound, which offers higher yields and better scalability compared to previous methods. This advancement is particularly important for facilitating the large-scale production of the compound for further pharmacological evaluation and potential clinical development.

Despite these promising findings, challenges remain in the development of 2-4-(2,4-Dichlorophenyl)-1,3-thiazol-2-ylacetonitrile as a therapeutic agent. Issues such as solubility, bioavailability, and potential toxicity need to be addressed through further structural modifications and formulation studies. Ongoing research is exploring various derivatives and analogs of this compound to optimize its pharmacological profile and enhance its therapeutic potential.

In conclusion, 2-4-(2,4-Dichlorophenyl)-1,3-thiazol-2-ylacetonitrile (CAS: 730951-49-2) represents a promising scaffold for the development of new antimicrobial and anticancer agents. Recent studies have provided valuable insights into its biological activities and mechanisms of action, paving the way for future research and potential clinical applications. Continued efforts in synthetic optimization and pharmacological evaluation will be crucial for realizing the full therapeutic potential of this compound.

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